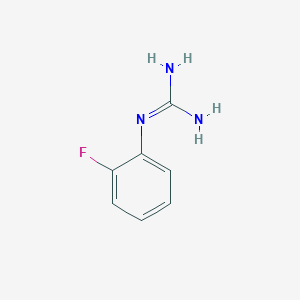

1-(2-Fluorophenyl)guanidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKVJPDWTFRCEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607049 | |

| Record name | N''-(2-Fluorophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41213-65-4 | |

| Record name | N''-(2-Fluorophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Aryl Guanidine Moiety in Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Fluorophenyl)guanidine

The guanidine group, characterized by its Y-shaped arrangement of nitrogen atoms around a central carbon, is a cornerstone functional group in medicinal chemistry.[1] Its high basicity, resulting from the resonance stabilization of its protonated guanidinium cation, ensures it is predominantly charged at physiological pH.[1][2] This feature makes the guanidine moiety a powerful tool for molecular recognition, particularly in forming strong hydrogen bond and electrostatic interactions with biological targets like receptors and enzymes.[3][4]

The introduction of an aryl substituent, as in this compound, modulates these properties, influencing the compound's basicity, lipophilicity, and metabolic stability. The fluorine atom at the ortho position further refines these characteristics through its strong electron-withdrawing inductive effect, potentially altering target binding affinity, membrane permeability, and overall pharmacokinetic profile. N-(2-Fluorophenyl)guanidine is a versatile compound with applications in pharmaceutical development, biochemical research, and material science, making a thorough understanding of its physicochemical properties essential for its effective application.[5] This guide provides a detailed examination of these core properties, outlining the theoretical basis and practical methodologies for their determination.

Molecular Structure and Identification

A precise understanding of a compound's identity is the foundation of all subsequent physicochemical analysis. It ensures reproducibility and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | 2-(2-fluorophenyl)guanidine | [5] |

| CAS Number | 41213-65-4 | [5] |

| Molecular Formula | C₇H₈FN₃ | [5] |

| Molecular Weight | 153.16 g/mol | [5] |

| PubChem CID | 20434491 | [5] |

Basicity and Ionization Constant (pKa)

Scientific Rationale: The pKa is arguably the most critical physicochemical parameter for a guanidine-containing compound. It dictates the degree of ionization at a given pH, which in turn governs solubility, membrane permeability, target binding, and formulation strategies. As strong bases, guanidines are protonated at physiological pH.[1][3] The specific pKa value, influenced by substituents like the 2-fluoro group, determines the precise ratio of the charged (guanidinium) to uncharged (guanidine) species, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely accepted method for pKa determination, measuring the change in pH of a solution upon the incremental addition of a titrant.

Methodology:

-

Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of this compound hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

-

System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0 or 7.0 and 10.0) that bracket the expected pKa.

-

Titration Setup: Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C). Introduce a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette or automated titrator.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, calculate the first or second derivative of the curve to precisely locate the equivalence point.

Causality and Trustworthiness: This method's trustworthiness stems from its direct measurement of proton concentration changes. Using a calibrated system, CO₂-free water (to prevent interference from carbonic acid), and maintaining a constant temperature ensures the data is accurate and reproducible. The analysis via derivative plots minimizes subjective error in locating the equivalence point. While experimental data for this compound is not publicly available, studies on similar aryl guanidines show pKa values can be reliably measured with high precision (Standard Deviation < 0.03) using this technique.[3]

Visualization: Protonation Equilibrium

The following diagram illustrates the fundamental equilibrium governed by the pKa.

Caption: Protonation state of this compound at different pH values.

Lipophilicity (LogP and LogD)

Scientific Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes, including the gut wall and the blood-brain barrier. It is typically expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms. For a basic compound like this compound, LogD at physiological pH (LogD₇.₄) is more pharmacologically relevant than LogP.

Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)

This classic method directly measures the partitioning of a substance between two immiscible phases, typically n-octanol and water.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them for 24 hours, followed by separation. This prevents volume changes during the experiment.

-

Analyte Addition: Prepare a stock solution of this compound in the aqueous phase. The concentration should be low enough to avoid saturation in either phase.

-

Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol and the analyte-containing pre-saturated aqueous phase (e.g., in a 1:1 ratio).

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to allow equilibrium to be reached (typically 1-24 hours). Centrifugation is then used to ensure complete phase separation.

-

Concentration Analysis: Carefully separate the two phases. Determine the concentration of the analyte in both the aqueous and n-octanol phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality and Trustworthiness: The shake-flask method is considered the "gold standard" due to its direct thermodynamic measurement. Pre-saturating the solvents is a critical step to ensure the integrity of the two-phase system. Validated, specific analytical methods like HPLC are essential for accurate concentration determination, avoiding interference from impurities. While no experimental LogP for the 2-fluoro isomer is available, the related 1-(4-Fluorophenyl)guanidine has a computed XLogP3 value of 0.5, suggesting moderate lipophilicity for the neutral form.[8]

Visualization: LogP Determination Workflow

Caption: Workflow for the shake-flask method to determine LogP.

Solubility

Scientific Rationale: Aqueous solubility is a prerequisite for absorption. A drug must be in solution at the site of administration to be absorbed. For ionizable compounds, solubility is highly pH-dependent. The intrinsic solubility (S₀) refers to the solubility of the neutral form, while the apparent solubility varies with pH as the more soluble ionized form becomes dominant.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This method determines the saturated concentration of a compound in a specific solvent under equilibrium conditions.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Equilibration: Tightly seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, filter or centrifuge the samples to remove the undissolved solid.

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[6]

-

Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Causality and Trustworthiness: Using an excess of solid material ensures that a saturated solution is achieved. A sufficient equilibration time is critical for the system to reach a true thermodynamic equilibrium. Analyzing only the clear supernatant after robust phase separation prevents inflated results from suspended microparticles. While the free base is described as slightly soluble in water, its hydrochloride salt is highly water-soluble.[9] Guanidine hydrochloride itself has a solubility of 2280 g/L (approx. 6 M) at 20 °C.[10][11]

Melting Point

Scientific Rationale: The melting point is a fundamental physical property that provides information about the purity and lattice energy of a crystalline solid. A sharp melting range typically indicates high purity. This parameter is crucial for manufacturing process control and for some solid dosage form development.

Experimental Protocol: Capillary Melting Point Determination

This is a standard and accessible method for determining the melting range of a solid.

Methodology:

-

Sample Preparation: Finely powder a dry sample of the compound.

-

Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Causality and Trustworthiness: A slow, controlled heating rate is essential for accurate determination, allowing for thermal equilibrium between the sample, thermometer, and heating block. Calibration of the apparatus with known standards is mandatory for reliable results. While a value for the free base is not available, the closely related guanidine hydrochloride has a melting range of 180-185 °C.[10][12]

Chemical Stability

Scientific Rationale: Chemical stability is a critical attribute that affects a drug's shelf-life, storage conditions, and potential for degradation into inactive or toxic byproducts. Guanidines are generally stable but can be susceptible to hydrolysis, particularly under harsh pH and temperature conditions.[13] The protonated guanidinium form is generally more stable against hydrolysis than the free base.[13][14]

Experimental Protocol: HPLC-Based Stability Assessment

This method assesses stability by monitoring the decrease in the parent compound's concentration over time under stressed conditions.

Methodology:

-

Solution Preparation: Prepare stock solutions of this compound in various aqueous buffers (e.g., acidic, neutral, basic) and store them at different controlled temperatures (e.g., 4 °C, 25 °C, 40 °C).

-

Time Point Zero (T₀): Immediately after preparation, withdraw an aliquot from each solution and analyze it using a stability-indicating HPLC method to determine the initial concentration. A stability-indicating method is one that can separate the parent drug from its degradation products.

-

Incubation: Store the remaining solutions under their respective temperature conditions, protected from light.

-

Subsequent Time Points: At predetermined intervals (e.g., 1, 3, 7, 14 days), withdraw aliquots from each solution.

-

HPLC Analysis: Analyze each aliquot using the same HPLC method. Quantify the peak area of the parent compound.

-

Data Analysis: Plot the percentage of the parent compound remaining versus time for each condition. This data can be used to determine the degradation rate and predict the shelf-life.

Visualization: HPLC Stability Assay Workflow

Caption: Workflow for assessing chemical stability using an HPLC-based method.

References

-

PubChem. (n.d.). 1-(2-Fluorophenyl)biguanide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(2-Fluorophenyl)methyl]guanidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Ortuso, F., et al. (2012). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines. Semantic Scholar. Retrieved from [Link]

-

Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)guanidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Guanidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Griffiths, L., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Ortuso, F., et al. (2012). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry. Retrieved from [Link]

-

Tariq, M., et al. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances. Retrieved from [Link]

-

Kadokami, K., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-(4-fluorophenyl)guanidine. National Center for Biotechnology Information. Retrieved from [Link]

-

American Chemical Society. (2020). Guanidine. Retrieved from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

Bio-Synthesis Inc. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. Retrieved from [Link]

-

Wikipedia. (n.d.). Guanidinium chloride. Retrieved from [Link]

-

Gzella, A., et al. (2017). Synthesis of the Guanidine Derivative. Molbank. Retrieved from [Link]

-

Sadek, B., et al. (2013). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Rubčić, M., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

MicroSolv Technology Corporation. (n.d.). Guanidine analyzed with HPLC- AppNote. Retrieved from [Link]

-

Gräsvik, J., et al. (2020). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances. Retrieved from [Link]

-

Sciencemadness Wiki. (n.d.). Guanidine. Retrieved from [Link]

-

Gräsvik, J., et al. (2020). Stability of bicyclic guanidine superbases and their salts in water. RSC Publishing. Retrieved from [Link]

-

Patra, M., et al. (2015). Probing Conformational Stability and Dynamics of Erythroid and Nonerythroid Spectrin: Effects of Urea and Guanidine Hydrochloride. PLOS ONE. Retrieved from [Link]

Sources

- 1. Guanidine - Wikipedia [en.wikipedia.org]

- 2. Guanidinium chloride - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]

- 8. 1-(4-Fluorophenyl)guanidine | C7H8FN3 | CID 1549311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Guanidine - American Chemical Society [acs.org]

- 10. Guanidine hydrochloride | 50-01-1 [chemicalbook.com]

- 11. グアニジン 塩酸塩 Molecular Biology, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. グアニジン 塩酸塩 organic base and chaeotropic agent, ≥99% (titration) | Sigma-Aldrich [sigmaaldrich.com]

- 13. Stability of bicyclic guanidine superbases and their salts in water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on 1-(2-Fluorophenyl)guanidine (CAS Number 41213-65-4)

A Core Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of 1-(2-Fluorophenyl)guanidine, a compound of notable interest in the field of medicinal chemistry. The content herein is structured to provide a deep understanding of its fundamental properties, synthesis, and applications, empowering researchers to effectively integrate this molecule into their drug discovery and development workflows.

I. Introduction: The Strategic Importance of the Guanidine Moiety

The guanidine functional group is a prevalent structural motif in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its basic nature and capacity to form multiple hydrogen bonds enable it to interact with a diverse range of biological targets. The incorporation of a guanidine group can significantly modulate the pharmacokinetic and pharmacodynamic profiles of a molecule.[1][4][5] this compound is a key building block within this chemical space, with the fluorine atom imparting unique electronic properties that can be leveraged in drug design.[6]

II. Physicochemical Properties

A thorough understanding of the physicochemical characteristics of this compound is essential for its effective application.

| Property | Value | Source |

| CAS Number | 41213-65-4 | [6][7] |

| Molecular Formula | C7H8FN3 | [6] |

| Molecular Weight | 153.16 g/mol | [6] |

| Appearance | Crystalline solid | [8] |

| Storage Temperature | 0-8°C | [6] |

III. Synthesis and Purification

The synthesis of this compound is commonly achieved through the reaction of 2-fluoroaniline with a guanylating agent. A prevalent method involves the use of cyanamide in the presence of an acid catalyst.[9]

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of N,N'-disubstituted guanidines.

Materials:

-

2-Fluoroaniline

-

Cyanamide

-

Hydrochloric acid

-

2-Propanol

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: Dissolve 2-fluoroaniline in 2-propanol in a round-bottom flask.

-

Reagent Addition: Add cyanamide to the solution, followed by the careful addition of hydrochloric acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Visualization: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

IV. Key Applications in Drug Discovery

The structural attributes of this compound make it a valuable scaffold in the design of various therapeutic agents.[3][4][6]

-

Neurological Disorders: This compound and its derivatives have been explored for their potential in treating neurological disorders due to their ability to interact with specific biological targets in the central nervous system.[6]

-

Anticancer Agents: The guanidine moiety is considered a privileged scaffold in the development of anticancer drugs.[10] Its ability to bind to DNA, particularly in the minor groove, is a key mechanism of action for some guanidine-containing anticancer agents.[10]

-

Modulation of Biological Pathways: The unique properties of this compound allow it to be used in chemical reactions aimed at modifying biological pathways, making it a focal point in the discovery of new treatments for complex diseases.[6]

Signaling Pathway Visualization: Guanidine Derivatives as Kinase Inhibitors

Caption: A conceptual diagram illustrating the inhibition of a kinase signaling pathway by a guanidine derivative.

V. Analytical Methodologies

Accurate and robust analytical methods are crucial for the characterization and quality control of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of guanidine compounds. A simple HPLC-UV method can be developed for this purpose.[11] Cation-exchange chromatography with UV detection is another effective method for the analysis of guanidine in various matrices.[12]

-

Mass Spectrometry (MS): In combination with liquid chromatography, tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of guanidine derivatives in complex samples.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of newly synthesized guanidine derivatives.

Table: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | Cogent Diamond Hydride™, 4µm, 100Å |

| Mobile Phase | 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid |

| Flow Rate | 1.0 mL/minute |

| Detection | UV @ 195 nm |

| Injection Volume | 1 µL |

| Source:[11] |

VI. Safety and Handling

Proper safety precautions are imperative when working with this compound.

-

Handling: Handle in a well-ventilated area.[7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14][15] Wash hands and any exposed skin thoroughly after handling.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[14]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[14][15]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[15]

VII. Conclusion

This compound is a versatile and valuable molecule in the arsenal of medicinal chemists. Its unique structural and electronic properties provide a solid foundation for the design and synthesis of novel therapeutic agents. A comprehensive understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, is essential for its successful application in advancing drug discovery and development endeavors.

VIII. References

-

PubChem. 1-(2-Fluorophenyl)biguanide hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-[(2-Fluorophenyl)methyl]guanidine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Pardeshi, P., et al. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules. 2021.

-

Covestro. SAFETY DATA SHEET. Available from: [Link]

-

Linder, T. M., et al. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology. 2011.

-

Elumalai, V., et al. X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. ChemistryOpen. 2024.

-

Saczewski, F., & Balewski, L. Biological Activities of Guanidine Compounds. Expert Opinion on Therapeutic Patents. 2009.

-

PubChem. 2-Chloro-1-(4-fluorophenyl)guanidine. National Center for Biotechnology Information. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Applications of Guanidine in Pharmaceutical Field. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of guanidines. Available from: [Link]

-

Akamatsu, M., et al. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry. 2023.

-

ResearchGate. Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). Available from: [Link]

-

Linder, T. M., et al. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular Pharmacology. 2011.

-

Balewski, Ł., & Kornicka, A. Synthesis of the Guanidine Derivative: N-{6][7][16]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank. 2021.

-

Khan, I., et al. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances. 2024.

-

ResearchGate. (PDF) Guanidine group: Definition and pharmaceutical applications. Available from: [Link]

-

MicroSolv Technology Corporation. Guanidine analyzed with HPLC- AppNote. Available from: [Link]

-

Ccount Chem. Guanidine as a Pharmaceutical Intermediate: Applications, Benefits, and Market Trends in China. Available from: [Link]

-

Qiu, J., et al. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of Chromatography A. 2005.

-

ResearchGate. Selected examples of guanidine-based drugs. Available from: [Link]

-

Kelly, B., et al. Guanidine-based α2-adrenoceptor ligands: Towards selective antagonist activity. European Journal of Medicinal Chemistry. 2014.

Sources

- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Guanidine as a Pharmaceutical Intermediate: Applications, Benefits, and Market Trends in China [ccount-chem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. N-(2-FLUORO-PHENYL)-GUANIDINE - Safety Data Sheet [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]

- 12. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. solutions.covestro.com [solutions.covestro.com]

- 16. 1-(2-Fluorophenyl)biguanide hydrochloride | C8H11ClFN5 | CID 11345275 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation of 1-(2-Fluorophenyl)guanidine: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-(2-Fluorophenyl)guanidine, a compound of significant interest in medicinal chemistry and drug development.[1][2] The unique electronic properties imparted by the fluorine substituent on the phenyl ring, coupled with the versatile nature of the guanidine moiety, make a thorough structural confirmation essential.[2] This document outlines the theoretical and practical aspects of characterizing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We delve into the rationale behind the expected spectral data, providing a predictive framework for researchers. This guide is intended for scientists and professionals in the fields of chemical research and pharmaceutical development.

Introduction: The Significance of this compound

Guanidine and its derivatives are a class of organic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and antihypertensive properties.[2][3] The guanidinium group, being protonated at physiological pH, can engage in multiple hydrogen bonding interactions, a key feature for molecular recognition at biological targets.[2]

The incorporation of fluorine into pharmaceutical compounds is a well-established strategy to modulate metabolic stability, bioavailability, and binding affinity.[4] In the case of this compound, the ortho-fluorine substituent is expected to influence the compound's conformation and electronic distribution, making its precise structural elucidation paramount for understanding its potential as a therapeutic agent.[1] This guide provides a detailed roadmap for the comprehensive spectroscopic characterization of this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR analysis.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring atoms through chemical shifts, integration, and spin-spin coupling.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| NH/NH₂ | 6.5 - 8.0 | Broad singlet | - | 4H |

| H-3 | 7.20 - 7.35 | t | J(H-H) ≈ 7-8 | 1H |

| H-4 | 7.05 - 7.20 | m | - | 1H |

| H-5 | 7.05 - 7.20 | m | - | 1H |

| H-6 | 7.25 - 7.40 | t | J(H-H) ≈ 7-8 | 1H |

Interpretation:

-

NH/NH₂ Protons: The protons on the guanidine nitrogen atoms are expected to be broad due to quadrupole broadening from the ¹⁴N nuclei and potential chemical exchange. Their chemical shift can be sensitive to solvent and concentration.

-

Aromatic Protons (H-3 to H-6): The protons on the fluorophenyl ring will appear in the aromatic region. The electron-withdrawing nature of the fluorine atom and the guanidine group will influence their chemical shifts. The ortho-fluorine substituent will introduce complex splitting patterns due to H-F coupling, leading to multiplets for H-4 and H-5. H-3 and H-6 are expected to appear as triplets due to coupling with their respective ortho and meta protons.

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C=N (Guanidine) | 155 - 160 | - |

| C-1 | 135 - 140 | ²J(C-F) ≈ 10-15 |

| C-2 | 158 - 162 | ¹J(C-F) ≈ 240-250 |

| C-3 | 115 - 120 | ²J(C-F) ≈ 20-25 |

| C-4 | 124 - 128 | ³J(C-F) ≈ 5-10 |

| C-5 | 122 - 126 | ⁴J(C-F) ≈ 1-5 |

| C-6 | 128 - 132 | ³J(C-F) ≈ 5-10 |

Interpretation:

-

Guanidinyl Carbon: The central carbon of the guanidine group is expected to have a chemical shift in the range of 155-160 ppm.[5]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the fluorine substituent. The carbon directly attached to the fluorine (C-2) will show a large one-bond C-F coupling constant.[6] The other aromatic carbons will exhibit smaller two-, three-, and four-bond C-F couplings.

¹⁹F NMR Spectroscopy: Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule.[4][7][8]

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C2-F | -110 to -130 | Multiplet |

Interpretation:

-

The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[9] For an aryl fluoride, the expected chemical shift is in the range of -110 to -130 ppm relative to a standard like CFCl₃.[4] The signal will appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectrum Acquisition

Workflow for IR Spectrum Acquisition (ATR)

Caption: Standard workflow for ATR-IR analysis.

Interpretation of the IR Spectrum

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400 - 3200 | N-H stretching | Strong, broad |

| 3100 - 3000 | Aromatic C-H stretching | Medium |

| 1660 - 1630 | C=N stretching | Strong |

| 1610 - 1580 | N-H bending | Medium |

| 1500 - 1400 | Aromatic C=C stretching | Medium to strong |

| 1250 - 1200 | C-N stretching | Medium |

| 1150 - 1100 | C-F stretching | Strong |

| 800 - 700 | Aromatic C-H bending | Strong |

Interpretation:

-

N-H Stretching: The broad and strong absorption in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of the guanidine group.[10]

-

C=N Stretching: A strong band around 1660-1630 cm⁻¹ is expected for the C=N double bond of the guanidine moiety.[10]

-

C-F Stretching: The C-F bond will give rise to a strong absorption in the fingerprint region, typically between 1150 and 1100 cm⁻¹.

-

Aromatic Vibrations: The aromatic ring will show characteristic C-H stretching above 3000 cm⁻¹ and C=C stretching bands in the 1500-1400 cm⁻¹ region.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrum Acquisition

Workflow for Mass Spectrum Acquisition (ESI-MS)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)amino](phenylamino)methylene}benzamide [mdpi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Guanidine hydrochloride(50-01-1) 13C NMR [m.chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Crystal Structure Analysis of 1-(2-Fluorophenyl)guanidine: From Synthesis to Structural Elucidation

This in-depth technical guide provides a comprehensive walkthrough for the crystal structure analysis of 1-(2-Fluorophenyl)guanidine, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just a methodology, but the scientific rationale behind each step. We will navigate the complete workflow, from the synthesis and crystallization of the target compound to the collection and interpretation of X-ray diffraction data, culminating in a refined crystal structure.

The guanidinium group, a key feature of this compound, is a strong base that is protonated at physiological pH.[1] This functional group is a prevalent motif in numerous biologically active compounds and approved drugs, acting as a versatile hydrogen bond donor and participating in crucial intermolecular interactions.[2][3][4] The introduction of a fluorophenyl substituent introduces electronic modifications that can significantly influence the compound's physicochemical properties, including its binding affinity to biological targets. A definitive crystal structure is paramount for understanding these structure-activity relationships at a molecular level.

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

Several synthetic routes are available for the preparation of substituted guanidines.[4][5] A common and effective method involves the reaction of 2-fluoroaniline with a guanylating agent, such as S-methylisothiourea sulfate, under basic conditions.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoroaniline (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: To this solution, add S-methylisothiourea sulfate (1 equivalent) and a base, for instance, triethylamine (2.2 equivalents), to neutralize the sulfuric acid formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by filtration if it precipitates. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).

-

Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization of this compound

Obtaining high-quality single crystals is often the most challenging aspect of the process.[6] The choice of solvent and crystallization technique is crucial and typically requires empirical screening.

Experimental Protocol: Crystallization

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) to determine the optimal solvent for crystallization. The ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

-

-

Crystal Selection: Carefully examine the resulting crystals under an optical microscope to select a single, well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1-0.3 mm.[7]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[7][8][9]

Data Collection

The selected crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[7][8]

Experimental Protocol: Data Collection

-

Crystal Mounting: Mount a suitable single crystal on a cryoloop and place it in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. The low temperature minimizes thermal vibrations of the atoms, leading to higher quality diffraction data.[10][11]

-

X-ray Source: Utilize a diffractometer equipped with a suitable X-ray source, such as a molybdenum (Mo) or copper (Cu) rotating anode or a synchrotron beamline.[7]

-

Data Collection Strategy: Collect a series of diffraction images by rotating the crystal through a specific angular range. Modern diffractometers with CCD or CMOS detectors can collect a complete dataset in a matter of hours.[8]

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects. This step yields a list of unique reflections with their corresponding intensities and standard uncertainties.

Structure Solution and Refinement

The processed diffraction data contains the amplitudes of the structure factors, but the phase information is lost. The "phase problem" is the central challenge in crystal structure determination.[12]

Conceptual Workflow for Structure Solution and Refinement

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Guanidine synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. fiveable.me [fiveable.me]

- 11. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 12. academic.oup.com [academic.oup.com]

Quantum chemical calculations for 1-(2-Fluorophenyl)guanidine

An In-Depth Technical Guide to Quantum Chemical Calculations for 1-(2-Fluorophenyl)guanidine

Introduction: Bridging Quantum Mechanics and Drug Discovery

Guanidine and its derivatives represent a "privileged scaffold" in medicinal chemistry, recognized for their broad spectrum of biological activities, including anticancer, antibacterial, and antidiabetic properties.[1][2] The guanidinium group, being protonated at physiological pH, is particularly adept at molecular recognition through strong hydrogen bonding and electrostatic interactions with biological targets like carboxylates and phosphates.[2][3] this compound, with its unique fluorine substitution, presents a compelling subject for investigation, as fluorine can significantly modulate properties such as metabolic stability, pKa, and binding affinity.[4]

Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a sub-atomic level is paramount for rational drug design. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful in-silico microscope to elucidate these characteristics.[5] This guide, intended for researchers, scientists, and drug development professionals, offers a detailed walkthrough of the theoretical and practical aspects of performing quantum chemical calculations on this compound. We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational protocol.

Theoretical Framework: The Power of Density Functional Theory (DFT)

DFT has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest.[6] The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.[7]

Choosing the Right Tools: Functionals and Basis Sets

The accuracy of a DFT calculation hinges on two key choices: the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules like guanidines, hybrid functionals such as B3LYP or range-separated functionals like M06-2X are often employed. B3LYP is renowned for its efficiency and general reliability in predicting molecular geometries and energies.[8] M06-2X can offer improved accuracy for non-covalent interactions, which may be relevant in later-stage docking studies.[8]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. A larger, more flexible basis set yields more accurate results but at a higher computational cost. The 6-311++G(d,p) basis set is a robust choice for this system. Let's break down why:

-

6-311G: A triple-zeta basis set, providing a flexible description of the valence electrons.

-

++: Diffuse functions are added to both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and potential hydrogen bonding interactions, which are central to guanidine chemistry.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow the orbitals to change shape and account for the anisotropic nature of electron density in chemical bonds.

-

This combination of a reliable functional and a flexible basis set provides a trustworthy foundation for our calculations.[6][9]

The Computational Workflow: A Self-Validating Protocol

The following protocol outlines a logical sequence of calculations designed to build a comprehensive understanding of this compound. Each step builds upon the last, incorporating verification checks to ensure scientific integrity.

Step 1: Addressing Tautomerism

Guanidines can exist in several tautomeric forms due to the migration of protons among the nitrogen atoms.[10][11] The relative stability of these tautomers can be influenced by substituents and the surrounding environment.[11][12] It is critical to identify the most stable tautomer, as this will be the dominant form and the most relevant for subsequent analysis.

Protocol:

-

Construct Tautomers: Draw the possible tautomers of this compound. For an N-aryl guanidine, there are at least three potential neutral forms to consider, differing in the position of the C=N double bond.[13]

-

Initial Optimization: Perform a preliminary geometry optimization on each tautomer using a computationally less expensive method (e.g., B3LYP/6-31G(d)) to quickly locate the approximate energy minima.

-

Energy Comparison: Perform a final, high-accuracy single-point energy calculation (using B3LYP/6-311++G(d,p)) on each optimized structure. The tautomer with the lowest electronic energy is the most stable in the gas phase. All further calculations should proceed with this lowest-energy structure.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the molecular structure with the lowest possible energy, which corresponds to the most stable arrangement of atoms.[9]

Protocol:

-

Input File Creation: Using the most stable tautomer from Step 1, create an input file for a computational chemistry package (e.g., Gaussian, Q-Chem).

-

Keyword Specification: Specify the desired level of theory (B3LYP/6-311++G(d,p)) and the job type (Opt for optimization). It is also good practice to include keywords for tight convergence criteria to ensure a precise minimum is found.

-

Solvent Modeling (Optional but Recommended): Biological interactions occur in an aqueous environment. To simulate this, a solvent model like the Polarizable Continuum Model (PCM) can be included.[14] This treats the solvent as a continuous medium with a specific dielectric constant (for water, ε ≈ 78.4).

-

Execution: Run the calculation. The output will be the optimized Cartesian coordinates of the molecule.

Step 3: Vibrational Frequency Analysis

This step is a crucial, self-validating check of the optimization procedure and provides valuable spectroscopic data.[9]

Protocol:

-

Input File: Use the optimized geometry from Step 2.

-

Keyword Specification: Specify the same level of theory (B3LYP/6-311++G(d,p)) and the job type (Freq for frequency).

-

Execution and Validation: Run the calculation. The primary goal is to check the output for imaginary frequencies.

-

Zero Imaginary Frequencies: The structure is a true local minimum on the potential energy surface. The calculation is validated.

-

One or More Imaginary Frequencies: The structure is a transition state or a higher-order saddle point, not a stable conformation. The geometry must be re-examined and re-optimized.

-

-

Data Extraction: The output will contain the calculated vibrational frequencies, which correspond to peaks in the theoretical IR spectrum. These can be compared with experimental data for further validation. Key guanidine vibrational modes include N-H stretching (~3200-3400 cm⁻¹) and C=N stretching/N-H bending (~1600-1650 cm⁻¹).[15]

Step 4: Analysis of Electronic Properties

With a validated minimum-energy structure, we can now probe the electronic properties that govern the molecule's reactivity and interaction potential.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[5][16]

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites for nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.[17]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of the molecule.[6] It provides an intuitive visualization of the charge distribution.

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, such as those around electronegative atoms (N, F). These are potential sites for electrophilic attack and hydrogen bond acceptance.

-

Positive Regions (Blue): Indicate electron-poor areas, such as those around acidic protons (e.g., N-H groups). These are potential sites for nucleophilic attack and hydrogen bond donation.

Data Presentation and Interpretation

All quantitative results should be summarized in clear, well-structured tables for easy comparison and analysis.

Table 1: Key Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C(guanidine)-N(phenyl) | Value |

| Bond Length | C=N(guanidine) | Value |

| Bond Length | C-F | Value |

| Bond Angle | C-N-C | Value |

| Dihedral Angle | Phenyl Ring - Guanidine Plane | Value |

Interpretation: The dihedral angle between the phenyl ring and the guanidine group is particularly important, as it defines the overall 3D shape of the molecule and can impact how it fits into a binding pocket.

Table 2: Calculated Electronic Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Interpretation: The HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability.[5] The spatial distribution of the HOMO (likely on the guanidine and phenyl ring π-system) and LUMO will highlight the most reactive regions.

Conclusion: From Calculation to Application

This guide provides a comprehensive and scientifically rigorous framework for performing and interpreting quantum chemical calculations on this compound. By following this self-validating protocol, researchers can reliably determine the molecule's most stable structure, understand its electronic landscape, and predict its reactive behavior. The insights gained—from the precise 3D geometry and charge distribution to the energy of its frontier orbitals—are invaluable for the rational design of more potent and selective drug candidates. These computational results serve as a powerful hypothesis-generating tool, guiding synthetic efforts and helping to unravel the complex structure-activity relationships that govern the therapeutic potential of guanidine derivatives.

References

- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing.

- Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry (RSC Publishing).

- A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. MDPI.

- Guanidine containing bioactive compounds. ResearchGate.

- Quantum-chemical calculations of energetic parameters of polyhexamethylene guanidine hydrochloride (PHMG-HC). ResearchGate.

- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. RSC Publishing.

- Six possible tautomers and E/Z isomers of N,N 0-bis-aryl-N 0... ResearchGate.

- Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy. PubMed.

- N-(2-Fluorophenyl)guanidine. Chem-Impex.

- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed Central.

- 1-(4-Fluorophenyl)guanidine | C7H8FN3 | CID 1549311. PubChem.

- X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. MDPI.

- Biologically active guanidine alkaloids. ScienceOpen.

- Guanidine. Wikipedia.

- DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide de. SciSpace.

- Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs. NIH.

- Basics of performing DFT calculations with Q-Chem. YouTube.

- How to include solvent parameters in DFT Calculations. YouTube.

- FTIR spectra of polymeric guanidine derivatives. ResearchGate.

Sources

- 1. Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guanidine - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 1-(2-Fluorophenyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The physicochemical properties of an active pharmaceutical ingredient (API), particularly its solubility and stability, are paramount to successful drug development. These characteristics profoundly influence bioavailability, formulation strategies, and shelf-life. This technical guide provides a comprehensive overview of the core principles and practical methodologies for evaluating the solubility and stability of 1-(2-Fluorophenyl)guanidine, a versatile building block in medicinal chemistry. By synthesizing established scientific principles with actionable experimental protocols, this document serves as an essential resource for researchers aiming to characterize and optimize this promising compound for therapeutic applications.

Introduction: The Critical Role of Physicochemical Characterization

In the landscape of modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the inherent physicochemical properties of the molecule itself. This compound, with its unique structural features—a strongly basic guanidine moiety and an electron-withdrawing fluorophenyl group—presents a distinct profile that necessitates a thorough investigation of its solubility and stability.

The guanidine group, with a pKa typically around 13.5, ensures that the molecule is protonated and highly polar at physiological pH.[1] While this can be advantageous for interacting with biological targets, it often presents challenges in achieving adequate membrane permeability and oral bioavailability. Conversely, the 2-fluorophenyl substituent can enhance metabolic stability and modulate the compound's lipophilicity.[2] Understanding the interplay of these structural elements is key to unlocking the full therapeutic potential of this compound.

This guide provides a structured approach to systematically evaluate the solubility and stability of this compound, offering both the theoretical underpinnings and detailed, field-proven experimental protocols.

Physicochemical Properties of this compound: A Snapshot

A foundational understanding of the intrinsic properties of this compound is essential for designing relevant solubility and stability studies.

| Property | Expected Characteristic | Implication for Drug Development |

| Chemical Structure | C₇H₈FN₃ | The presence of the guanidine group suggests high basicity and potential for salt formation. The fluorophenyl ring influences lipophilicity and metabolic stability. |

| Molecular Weight | 153.16 g/mol | A relatively small molecule, which is generally favorable for good absorption and distribution. |

| pKa | Estimated to be in the range of 12-13.5 | The compound will be predominantly in its protonated, charged form at physiological pH, impacting its solubility and permeability. |

| LogP (calculated) | ~1.5 - 2.5 | This moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability might be achievable. |

| Appearance | Likely a crystalline solid | The solid-state properties (polymorphism) can significantly influence solubility and stability. |

Aqueous and Organic Solubility Assessment

The solubility of an API is a critical determinant of its absorption and bioavailability. For a basic compound like this compound, solubility is expected to be highly pH-dependent.

Expected Aqueous Solubility Profile

Given its high basicity, this compound is anticipated to exhibit low intrinsic solubility in its neutral form at high pH and significantly higher solubility in acidic to neutral pH where it exists as the protonated guanidinium ion. Phenylguanidine, a related compound, is reported to be insoluble in water, while 2-phenylguanidine has a low aqueous solubility of around 0.05 g per 100 mL.[3][4]

Table 1: Expected pH-Dependent Aqueous Solubility of this compound

| pH | Expected Solubility | Rationale |

| 1.2 (Simulated Gastric Fluid) | High | Fully protonated and in salt form. |

| 4.5 (Acetate Buffer) | High | Predominantly protonated. |

| 6.8 (Simulated Intestinal Fluid) | Moderate to High | Still largely protonated. |

| 7.4 (Physiological pH) | Moderate | Primarily in the protonated form. |

| >10 | Low | Approaching its pKa, the neutral, less soluble form begins to dominate. |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility, which is the most relevant measure for predicting in-vivo dissolution.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each buffer.

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

-

Data Analysis: Construct a calibration curve using standard solutions of known concentrations to determine the solubility in each buffer.

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Organic Solvent Solubility Screening

Understanding solubility in organic solvents is crucial for synthesis, purification, and formulation development. The "like dissolves like" principle is a useful guide.[5]

Table 2: Expected Solubility in Common Organic Solvents

| Solvent | Polarity | Expected Solubility | Rationale |

| Methanol | Polar, Protic | High | Capable of hydrogen bonding with the guanidine group. |

| Ethanol | Polar, Protic | High | Similar to methanol. |

| Acetonitrile | Polar, Aprotic | Moderate to High | Polar nature can solvate the molecule. |

| Dichloromethane (DCM) | Nonpolar | Low to Moderate | May dissolve the neutral form to some extent. |

| Ethyl Acetate | Moderately Polar | Low | Limited interaction with the highly polar guanidine group. |

| Hexane | Nonpolar | Very Low | Mismatch in polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Very High | A universal solvent for many organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar, Aprotic | Very High | Similar to DMSO. |

Stability Assessment: Unveiling Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies are conducted under conditions more severe than accelerated stability testing and are a key component of regulatory submissions.

Forced Degradation Studies (Stress Testing)

The International Council for Harmonisation (ICH) guidelines (Q1A(R2)) provide a framework for forced degradation studies. The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C | Hydrolysis of the guanidine moiety to the corresponding urea derivative. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature | Similar to acid hydrolysis, potentially at a different rate. |

| Oxidation | 3% - 30% H₂O₂, room temperature, protected from light | Oxidation of the aromatic ring or the guanidine group. |

| Thermal Degradation | 60°C - 80°C (solid and solution) | General decomposition. |

| Photostability | ICH Q1B guidelines: exposure to a minimum of 1.2 million lux hours of visible light and 200 W h/m² of UVA light. | Photodegradation of the aromatic ring, potentially leading to colored degradants. |

Proposed Degradation Pathways for this compound

Based on the known chemistry of guanidines and aromatic amines, the following degradation pathways are plausible under stress conditions:

-

Hydrolysis: The C-N bond of the guanidine group can be susceptible to hydrolysis, leading to the formation of 1-(2-fluorophenyl)urea and ammonia. This is a common degradation pathway for guanidine-containing compounds.

-

Oxidation: The electron-rich aromatic ring can be susceptible to oxidation, potentially forming hydroxylated or ring-opened products. The guanidine group itself can also be oxidized.

-

Photodegradation: Aromatic amines and guanidines can be sensitive to light. Photolytic degradation may involve complex radical reactions leading to a variety of degradation products.[6]

Diagram 2: Potential Hydrolytic Degradation Pathway

Caption: Proposed hydrolytic degradation of this compound.

Experimental Protocol for a Forced Degradation Study

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, use both solid and solution samples.

-

Stress Application: Expose the samples to the conditions outlined in Table 3 for a defined period.

-

Sample Quenching: At various time points, withdraw aliquots and neutralize (for acid and base stress) or dilute to stop the degradation process.

-

Analytical Method: Analyze the stressed samples using a stability-indicating UPLC-MS method. This method should be capable of separating the parent compound from all significant degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure that all major degradation products are accounted for.

-

Structure Elucidation: For significant degradation products, use techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures.

Diagram 3: Workflow for a Forced Degradation Study

Caption: Workflow for a comprehensive forced degradation study.

Conclusion and Future Directions

A thorough understanding of the solubility and stability of this compound is not merely an academic exercise but a critical step in its journey towards becoming a potential therapeutic agent. The methodologies and insights provided in this guide offer a robust framework for researchers to systematically characterize this promising molecule.

The inherent basicity of the guanidine group will likely necessitate formulation strategies to enhance oral absorption, such as salt formation or the use of enabling technologies. The stability profile will inform decisions on manufacturing processes, packaging, and storage conditions to ensure the final drug product is safe and effective throughout its shelf life.

Future work should focus on obtaining precise experimental data for this compound to validate the expected profiles presented in this guide. Furthermore, a detailed investigation into the solid-state chemistry, including polymorphism and salt screening, will be crucial for optimizing its developability. By embracing a data-driven and scientifically rigorous approach to physicochemical characterization, the full potential of this compound as a valuable pharmaceutical asset can be realized.

References

-

Solubility of 2-phenylguanidine. Solubility of Things. [Link]

-

Guanidine. Wikipedia. [Link]

-

Diphenylguanidine. PubChem. [Link]

-

Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society. [Link]

- Exploring the Versatility of Fluorinated Aromatic Compounds in M

-

1-Methyl-1-phenylguanidine. Solubility of Things. [Link]

-

Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. [Link]

-

1-phenylguanidine. ChemBK. [Link]

-

Crean, C., et al. (2002). Oxidative generation of guanine radicals by carbonate radicals and their reactions with nitrogen dioxide to form site specific 5-guanidino-4-nitroimidazole lesions in oligodeoxynucleotides. Biochemistry. [Link]

-

Patrick, C. R., & Prosser, G. S. (1960). Compound formation and solubility of some aromatic hydrocarbon and fluorocarbon systems. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

-

Wang, B., et al. (2021). A guanidine-degrading enzyme controls genomic stability of ethylene-producing cyanobacteria. Nature Communications. [Link]

-

An, H., et al. (2024). Microenvironment Engineering of Conjugated Microporous Polymer Membranes Enabling Ultrahigh Solvent Permeability and Molecular Sieving. Journal of the American Chemical Society. [Link]

-

Semproni, M. J., et al. (2017). Oxidation of Organic Molecules with a Redox-Active Guanidine Catalyst. Angewandte Chemie International Edition. [Link]

-

Semproni, M. J., et al. (2017). Oxidation of Organic Molecules with a Redox-Active Guanidine Catalyst. ResearchGate. [Link]

-

de la Cruz, A., et al. (2023). Occurrence of Polymer Additives 1,3-Diphenylguanidine (DPG), N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD), and Chlorinated Byproducts in Drinking Water: Contribution from Plumbing Polymer Materials. Environmental Science & Technology Letters. [Link]

-

Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. ResearchGate. [Link]

-

Popa, G., et al. (2023). Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. Molecules. [Link]

-

What is the solubility of water in fluorous (fluorinated) solvents? ResearchGate. [Link]

-

Lönnberg, H., et al. (1998). Hydrolytic Reactions of Thymidine 5'-o-phenyl-N-alkylphosphoramidates, Models of Nucleoside 5'-monophosphate Prodrugs. Helvetica Chimica Acta. [Link]

-

Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides? Chemistry Stack Exchange. [Link]

-

Solubility of Organic Compounds. Chemistry Steps. [Link]

- Thermal degradation of fluoropolymers. (2020). Self-published.

-

Yakabe, Y., et al. (1999). Hydrolytic stability of toluene diisocyanate and polymeric methylenediphenyl diisocyanate based polyureas under environmental conditions. The Science of the Total Environment. [Link]

Sources

An In-depth Technical Guide to 1-(2-Fluorophenyl)guanidine: Synthesis, Potential Pharmacological Profile, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluorophenyl)guanidine is a synthetic compound of significant interest within medicinal chemistry and pharmacological research. As a member of the broader class of phenylguanidines, it holds potential for therapeutic applications, particularly in the realm of neurological disorders. The introduction of a fluorine atom to the phenyl ring is a key structural feature anticipated to modulate its physicochemical properties and biological activity, potentially enhancing its efficacy and pharmacokinetic profile. This guide provides a comprehensive overview of this compound, detailing a probable synthetic route, exploring its likely pharmacological targets based on related compounds, and outlining its applications as a research tool and a scaffold for novel drug discovery.

Introduction: The Significance of Fluorinated Phenylguanidines in Drug Discovery

The guanidinium group is a privileged scaffold in drug design, capable of forming strong, charge-assisted hydrogen bonds with biological targets. Its presence in the amino acid arginine underscores its fundamental role in molecular recognition within biological systems. When incorporated into small molecules, the guanidine moiety can confer a range of pharmacological activities.

The strategic placement of a fluorine atom on the phenyl ring of a guanidine derivative, as in this compound, is a well-established medicinal chemistry tactic to enhance drug-like properties. Fluorine's high electronegativity and small size can influence a molecule's:

-

Metabolic Stability: Blocking sites of oxidative metabolism can increase a compound's half-life.

-

Binding Affinity: Fluorine can participate in favorable electrostatic and polar interactions with protein targets.

-

Lipophilicity and Membrane Permeability: The introduction of fluorine can alter a compound's ability to cross cellular membranes, including the blood-brain barrier.

-

pKa: The electron-withdrawing nature of fluorine can lower the pKa of the guanidinium group, affecting its ionization state at physiological pH.

These modifications make fluorinated phenylguanidines, including this compound, attractive candidates for investigation as modulators of various biological targets, particularly within the central nervous system.

Synthesis of this compound